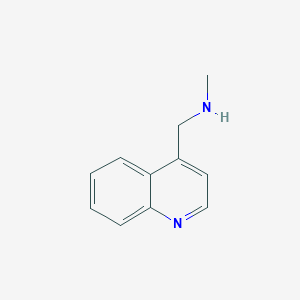

N-methyl-1-quinolin-4-ylmethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-quinolin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-8-9-6-7-13-11-5-3-2-4-10(9)11/h2-7,12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGQONRIUNAXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429039 | |

| Record name | N-methyl-1-quinolin-4-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157610-83-8 | |

| Record name | N-methyl-1-quinolin-4-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(quinolin-4-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-methyl-1-quinolin-4-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the potential synthetic pathways for N-methyl-1-quinolin-4-ylmethanamine, a quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct published synthesis protocols for this specific compound, this document outlines two primary, chemically sound methodologies: Reductive Amination and Nucleophilic Substitution . The experimental protocols provided are based on established chemical principles and analogous reactions reported in the scientific literature.

Introduction

Quinoline scaffolds are prevalent in a vast array of pharmacologically active compounds, exhibiting activities ranging from anticancer to anti-inflammatory. The this compound moiety, in particular, serves as a crucial building block for more complex molecules, enabling the exploration of structure-activity relationships in drug design. This guide aims to provide researchers with the necessary theoretical and practical framework to synthesize this target compound efficiently and safely in a laboratory setting.

Proposed Synthetic Pathways

Two principal synthetic routes are proposed for the synthesis of this compound. The selection of the optimal pathway may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Pathway 1: Reductive Amination of Quinoline-4-carbaldehyde

Reductive amination is a widely used and highly efficient method for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction involves the initial formation of an imine from the condensation of quinoline-4-carbaldehyde and methylamine, which is then reduced in situ to the desired secondary amine using a suitable reducing agent.

Pathway 2: Nucleophilic Substitution of 4-(Chloromethyl)quinoline

This pathway involves the direct displacement of a leaving group, such as a chloride ion, from the benzylic position of a quinoline derivative by methylamine. This method is analogous to the reported synthesis of 2-(Methylaminomethyl)quinoline.[3]

Experimental Protocols

The following are detailed experimental protocols for the two proposed synthetic pathways.

Protocol for Pathway 1: Reductive Amination

Reaction Scheme:

Materials:

-

Quinoline-4-carbaldehyde

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Glacial Acetic Acid (optional, as a catalyst for imine formation)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Dichloromethane (DCM) for extraction

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve quinoline-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane (0.1-0.5 M). To this solution, add methylamine (1.1-1.5 eq). If the reaction is slow, a catalytic amount of glacial acetic acid (e.g., 0.1 eq) can be added. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the reducing agent, sodium borohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (1.5-2.0 eq), in portions to control the reaction temperature. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution. If methanol was used as the solvent, it should be removed under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel if necessary.

Protocol for Pathway 2: Nucleophilic Substitution

Reaction Scheme:

Materials:

-

4-(Chloromethyl)quinoline hydrochloride

-

Aqueous methylamine (e.g., 40 wt % in H2O)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: Suspend 4-(chloromethyl)quinoline hydrochloride (1.0 eq) in aqueous methylamine (a large excess) in a round-bottom flask at 10 °C under a nitrogen atmosphere.

-

Reaction: After 20 minutes of stirring at 10 °C, allow the reaction mixture to warm to room temperature and continue stirring for an additional 3 hours.

-

Work-up: Dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the product.

Data Presentation

The following tables summarize the expected materials and potential outcomes for the described synthetic pathways. Please note that the yield and purity are illustrative and will need to be determined experimentally.

Table 1: Reagents and Stoichiometry for Reductive Amination

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |

| Quinoline-4-carbaldehyde | 157.17 | 1.0 | 1.0 |

| Methylamine | 31.06 | 1.1 - 1.5 | 1.1 - 1.5 |

| Sodium Borohydride | 37.83 | 1.5 - 2.0 | 1.5 - 2.0 |

Table 2: Reagents and Stoichiometry for Nucleophilic Substitution

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |

| 4-(Chloromethyl)quinoline hydrochloride | 214.08 | 1.0 | 1.0 |

| Methylamine | 31.06 | Large Excess | Large Excess |

Table 3: Product Characterization (Illustrative)

| Property | Value |

| Molecular Formula | C11H12N2 |

| Molecular Weight | 172.23 g/mol |

| Appearance | Colorless to yellow oil/solid |

| Yield (%) | To be determined |

| Purity (%) | To be determined |

| ¹H NMR (CDCl₃, δ ppm) | Expected peaks for quinoline and N-methyl protons |

| ¹³C NMR (CDCl₃, δ ppm) | Expected peaks for quinoline and N-methyl carbons |

| Mass Spec (m/z) | [M+H]⁺ = 173.11 |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic pathways for this compound.

Caption: Proposed synthetic pathways for this compound.

Conclusion

This technical guide provides two robust and well-precedented synthetic strategies for the preparation of this compound. While the reductive amination pathway offers a one-pot procedure with generally mild conditions, the nucleophilic substitution route presents a more direct approach, provided the starting halomethylquinoline is readily accessible. The choice of method will ultimately be guided by the specific needs and resources of the research team. It is strongly recommended that all experimental work be conducted with appropriate safety precautions in a well-ventilated fume hood. The provided protocols and data tables serve as a foundation for the successful synthesis and characterization of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-1-quinolin-4-ylmethanamine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the core physicochemical properties of N-methyl-1-quinolin-4-ylmethanamine. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from structurally related isomers and analogous compounds to provide well-founded estimations. Furthermore, it outlines detailed experimental protocols for the determination of these key properties and explores the broader biological context of quinoline derivatives.

Core Physicochemical Properties

| Property | N-methyl-1-(quinolin-2-yl)methanamine | N-methyl-1-(quinolin-6-yl)methanamine | 4-Aminomethylquinoline hydrochloride | This compound (Predicted) |

| Molecular Formula | C₁₁H₁₂N₂[1] | C₁₁H₁₂N₂[2] | C₁₀H₁₁ClN₂ | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol [1] | 172.23 g/mol [2] | 194.66 g/mol | 172.23 g/mol |

| Physical State | Solid or liquid[1] | Colorless to yellow crystalline or liquid[2] | Solid | Likely a liquid or low-melting solid |

| Melting Point | Not Available | Not Available | 205-208°C | Data not available |

| Boiling Point | Not Available | Not Available | Not Available | Data not available |

| pKa | Data not available | Data not available | Data not available | Estimated 8.5 - 9.5 |

| logP | Data not available | Data not available | Data not available | Estimated 2.0 - 3.0 |

| Solubility | Data not available | Data not available | Data not available | Likely soluble in organic solvents |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties applicable to this compound and related amine compounds.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Methodology: Capillary Method [3]

-

Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.[4][5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

References

Potential Biological Activities of N-methyl-1-quinolin-4-ylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N-methyl-1-quinolin-4-ylmethanamine is a quinoline derivative with a structure that suggests a potential for a range of biological activities. While direct experimental data for this specific compound is limited in publicly available literature, a comprehensive analysis of its structural analogs provides a strong basis for predicting its pharmacological profile. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, and neurological effects. This technical guide consolidates the potential biological activities of this compound based on the activities of its close structural relatives, providing quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to guide future research and drug development efforts.

Potential Anticancer Activity

The quinoline nucleus is a common feature in a multitude of compounds with demonstrated anticancer properties. Analogs of this compound have shown potent cytotoxic effects against various cancer cell lines. The primary mechanisms underlying this activity appear to be the induction of apoptosis, inhibition of tubulin polymerization, and modulation of DNA methylation.

Cytotoxicity Data of Structurally Related Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of various quinoline derivatives that are structurally analogous to this compound. This data provides a reference for the potential potency and cancer cell line susceptibility of the target compound.

| Compound/Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [cite: ] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [cite: ] |

| 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives | Various | 0.3 - <10 | [cite: ] |

| Quinoline-based SGI-1027 analogues | Leukemia KG-1 | Micromolar range | [cite: ] |

| 4,5-diaryl-2-aminoimidazoles with quinoline moiety | MCF-7 | 0.003 | [cite: ] |

| Quinoline-indole derivatives | HepG2, KB, HCT-8, MDA-MB-231, H22 | 0.002 - 0.011 | [cite: ] |

| 7-tert-butyl-substituted quinoline | MCF-7, HL-60, HCT-116, HeLa | 0.02 - 0.04 | [cite: ] |

Potential Mechanisms of Anticancer Activity

Several quinoline derivatives induce programmed cell death in cancer cells. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

-

Intrinsic Pathway: This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

-

Extrinsic Pathway: This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of a caspase cascade.

Certain quinoline analogs of combretastatin A-4 (CA-4) have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

The quinoline-based compound SGI-1027 and its analogs are known inhibitors of DNA methyltransferases (DNMTs), particularly DNMT1. Inhibition of DNMT1 leads to the hypomethylation of tumor suppressor genes, their re-expression, and subsequent induction of apoptosis. A key mechanism is the proteasome-mediated degradation of DNMT1.

Experimental Protocols

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analog for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

This protocol is used to detect changes in the expression of key apoptosis-related proteins.

-

Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Potential Anti-inflammatory Activity

Quinoline derivatives have been reported to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.

Inhibition of the NF-κB Signaling Pathway

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Quinoline derivatives may interfere with this pathway at various points, such as inhibiting IKK activity or preventing NF-κB nuclear translocation.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

This protocol assesses the anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the this compound analog for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Analysis: Determine the percentage of NO production inhibition compared to the LPS-stimulated control.

Potential Neurological Activity

Certain 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, which share structural similarities with this compound, have been investigated for their psycho- and neurotropic properties. These studies suggest potential anti-amnesic, anxiolytic, and sedative effects. The proposed mechanism involves the structural similarity of these compounds to serotonin (5-hydroxytryptamine), suggesting a possible interaction with serotonergic pathways.

Experimental Protocol: Passive Avoidance Test for Anti-Amnesic Activity

This test evaluates the compound's ability to reverse scopolamine-induced amnesia in rodents.

-

Apparatus: A two-compartment chamber with a light and a dark compartment, separated by a guillotine door. The dark compartment has an electrified grid floor.

-

Training: Place the animal in the light compartment. When it enters the dark compartment, a mild foot shock is delivered.

-

Amnesia Induction: Administer scopolamine to induce amnesia.

-

Compound Administration: Administer the this compound analog at a specific time before the retention test.

-

Retention Test: 24 hours after training, place the animal back in the light compartment and measure the latency to enter the dark compartment.

-

Analysis: An increased latency to enter the dark compartment in the compound-treated group compared to the scopolamine-only group indicates an anti-amnesic effect.

Based on the extensive research on its structural analogs, this compound emerges as a promising scaffold for the development of novel therapeutic agents. The presented data and protocols for anticancer, anti-inflammatory, and neurological activities provide a solid foundation for initiating a comprehensive investigation into the pharmacological profile of this compound. Further studies, including in vitro and in vivo experiments, are warranted to validate these predicted activities and to elucidate the precise mechanisms of action. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals to explore the full therapeutic potential of this compound and its derivatives.

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the fields of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its remarkable versatility has spurred the development of a vast array of synthetic methodologies, leading to a multitude of compounds with profound biological and physical properties. This in-depth technical guide provides a comprehensive journey through the historical discovery and synthetic evolution of quinoline derivatives, from the foundational classical methods to their contemporary applications in medicine. Detailed experimental protocols for key syntheses are provided, alongside quantitative data to facilitate comparison and application in research and development.

The Dawn of Quinoline Synthesis: The Classical Era

The late 19th century was a period of fervent discovery that laid the groundwork for quinoline chemistry. These classical named reactions, born out of the burgeoning fields of dye chemistry and natural product synthesis, remain fundamental to the construction of the quinoline core.

The Skraup Synthesis (1880)

Discovered by Zdenko Hans Skraup, this was one of the first methods for the synthesis of quinoline itself.[1] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol, typically in the presence of an oxidizing agent like nitrobenzene.[2] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the aromatic quinoline ring.[3]

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or arsenic pentoxide as a milder oxidizing agent)

-

Ferrous sulfate (optional, as a moderator for the exothermic reaction)[3]

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

-

Add the oxidizing agent (e.g., nitrobenzene). The reaction is highly exothermic and should be initiated with gentle heating.[4]

-

Once the reaction commences, remove the heat source and allow the reaction to proceed under its own vigor. If the reaction becomes too violent, cool the flask in an ice bath.

-

After the initial vigorous reaction subsides, heat the mixture to 140-150°C for 3-4 hours to complete the reaction.[4]

-

Allow the mixture to cool and then carefully pour it into a large volume of water.

-

Neutralize the acidic solution with a concentrated solution of sodium hydroxide.

-

Isolate the crude quinoline by steam distillation.[4]

-

The quinoline is then separated from the aqueous distillate and purified by fractional distillation.

The Friedländer Synthesis (1882)

Developed by Paul Friedländer, this versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone, to form the quinoline ring system.[5][6] The reaction can be catalyzed by either acids or bases.[7]

Materials:

-

2-Aminobenzaldehyde

-

Acetophenone

-

Base catalyst (e.g., sodium hydroxide) or Acid catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., ethanol, toluene)[8]

Procedure:

-

Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent in a round-bottom flask.

-

Add the acid or base catalyst to the reaction mixture.[8]

-

Heat the mixture under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.[9]

The Combes Quinoline Synthesis (1888)

The Combes synthesis, reported by Alphonse Combes, provides a route to 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an enamine intermediate formed from the condensation of an aniline with a β-diketone.[10][11]

Materials:

-

Aniline

-

Acetylacetone (a β-diketone)

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)[10]

Procedure:

-

Mix aniline and acetylacetone in a reaction flask.

-

Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture, ensuring adequate cooling.

-

Heat the reaction mixture, typically at a temperature range of 100-140°C.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Once the reaction is complete, cool the mixture and carefully pour it onto ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.[12]

The Doebner-von Miller Reaction (1881)

A significant modification of the Skraup synthesis, the Doebner-von Miller reaction, allows for the synthesis of substituted quinolines by reacting an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.[2][13]

Materials:

-

Aniline

-

Crotonaldehyde (or generated in situ from acetaldehyde)

-

Hydrochloric Acid or other acid catalyst (e.g., zinc chloride)[14]

-

Oxidizing agent (often atmospheric oxygen or the anil intermediate)

Procedure:

-

Prepare a solution of aniline in an acidic medium (e.g., aqueous hydrochloric acid).

-

Slowly add the α,β-unsaturated aldehyde (e.g., crotonaldehyde) to the aniline solution with stirring. The reaction can be exothermic.[15]

-

Heat the reaction mixture to reflux for several hours.[15]

-

After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are combined, dried, and the solvent is removed. The crude product is then purified by vacuum distillation.[14]

Visualization of Synthetic Pathways

Caption: Classical named reactions for the synthesis of the quinoline core.

Quinolines in Medicine: A Historical and Quantitative Perspective

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of therapeutic agents.

Antimalarial Quinoline Derivatives

The history of quinoline in medicine is inextricably linked to the fight against malaria.

-

Quinine: Isolated from the bark of the Cinchona tree, quinine was the first effective treatment for malaria.[16]

-

Chloroquine: A synthetic 4-aminoquinoline developed in the 1940s, chloroquine became a cornerstone of malaria treatment and prophylaxis due to its high efficacy and low cost.[16] However, widespread resistance has limited its use in many regions.

-

Mefloquine and Primaquine: Later developments in 4-aminoquinolines and 8-aminoquinolines provided alternatives for chloroquine-resistant malaria.[16]

| Compound | Target/Mechanism | IC₅₀ (nM) against P. falciparum (Chloroquine-sensitive) | IC₅₀ (nM) against P. falciparum (Chloroquine-resistant) |

| Quinine | Inhibition of hemozoin formation | 10-100 | 100-500 |

| Chloroquine | Inhibition of hemozoin formation | 5-20 | >100 |

| Mefloquine | Inhibition of hemozoin formation | 20-40 | 20-40 |

| Primaquine | Not fully elucidated, targets liver stages | Not active against blood stages | Not active against blood stages |

| Compound 26 | Inhibition of parasite growth | 1290 ± 3350 | - |

| Compound 25 | Inhibition of parasite growth | 1720 | - |

| Quinoline-pyrimidine hybrid | Inhibition of parasite growth | 33 | 33 |

| 4-aminoquinoline-ferrocene hybrid | Inhibition of parasite growth | - | 130 |

Note: IC₅₀ values can vary depending on the specific parasite strain and assay conditions. Data compiled from multiple sources.[17][18][19][20][21]

Caption: Mechanism of action of quinoline antimalarials.

Fluoroquinolone Antibiotics

The discovery of nalidixic acid in 1962, a quinolone derivative, marked the beginning of a new class of antibiotics. The subsequent addition of a fluorine atom to the quinolone ring led to the development of the highly successful fluoroquinolones, such as ciprofloxacin and levofloxacin, which exhibit broad-spectrum antibacterial activity.[22][23] They function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[24]

| Compound | Target Bacteria | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Ciprofloxacin | E. coli | 0.015 | 0.03 |

| P. aeruginosa | 0.25 | 1 | |

| Levofloxacin | S. pneumoniae | 1 | 1 |

| E. coli | 0.03 | 0.06 | |

| Moxifloxacin | S. aureus | 0.06 | 0.12 |

| E. coli | 0.03 | 0.06 | |

| Gatifloxacin | Gram-positive isolates | - | - |

| Gram-negative isolates | - | - |

Note: MIC (Minimum Inhibitory Concentration) values can vary significantly based on bacterial strain and susceptibility testing methods. Data compiled from multiple sources.[23][24][25][26]

Caption: Mechanism of action of fluoroquinolone antibiotics.

Quinoline-Based Kinase Inhibitors in Oncology

More recently, the quinoline scaffold has emerged as a key pharmacophore in the development of targeted cancer therapies, particularly as kinase inhibitors.[10] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Several FDA-approved quinoline-based kinase inhibitors are now in clinical use.[27]

| Compound | Target Kinase(s) | Cancer Cell Line | IC₅₀ (nM) |

| Bosutinib | Abl, Src | CML | ~1 |

| Cabozantinib | c-Met, VEGFR2 | Various solid tumors | c-Met: 40 |

| Lenvatinib | VEGFR, FGFR, RET | Thyroid, Renal Cell Carcinoma | VEGFR2: 4 |

| Compound 27 | c-Met | Leukemia, CNS, Breast | 19 |

| Compound 28 | c-Met | Leukemia, CNS, Breast | 64 |

| Compound 38 | PI3K, mTOR | MCF-7 | PI3K: 720, mTOR: 2620 |

| Compound 51 | EGFR | DLD1 | 31.80 |

| Compound 52 | EGFR | DLD1 | 37.07 |

| Compound 53 | EGFR | DLD1 | 42.52 |

| 3H-pyrazolo[4,3-f]quinoline | FLT3 | AML | Nanomolar range |

Note: IC₅₀ values are highly dependent on the specific assay and cell line used. Data compiled from multiple sources.[27][28][29][30][31]

Caption: Simplified signaling pathway showing the action of quinoline-based kinase inhibitors.

Conclusion

From their initial discovery in coal tar to their central role in modern medicine, quinoline derivatives have demonstrated remarkable and enduring utility. The classical synthetic methods, while over a century old, continue to be valuable tools for the construction of the quinoline core. The evolution of quinoline-based compounds from antimalarials to broad-spectrum antibiotics and targeted anticancer agents highlights the power of this versatile scaffold. For researchers, scientists, and drug development professionals, a deep understanding of both the historical foundations and the modern advancements in quinoline chemistry is crucial for the continued development of novel therapeutics and functional materials based on this exceptional heterocyclic scaffold.

References

- 1. [Quantitative structure-activity relationship of quinoline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. uop.edu.pk [uop.edu.pk]

- 4. benchchem.com [benchchem.com]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Friedlaender Synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. ajol.info [ajol.info]

- 22. academic.oup.com [academic.oup.com]

- 23. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]

- 26. smj.org.sa [smj.org.sa]

- 27. researchgate.net [researchgate.net]

- 28. ijmphs.com [ijmphs.com]

- 29. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-methyl-1-quinolin-4-ylmethanamine

Abstract

This technical guide provides a comprehensive overview of N-methyl-1-quinolin-4-ylmethanamine, a quinoline-based secondary amine. The document details its chemical identity, including its IUPAC name, structure, and key identifiers. While specific experimental data for this compound is not extensively available in public scientific literature, this guide furnishes representative experimental protocols and data based on structurally analogous quinoline derivatives. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals working with this and related molecules. The guide covers a generalized synthesis approach, expected spectroscopic characteristics, and potential biological significance based on the known activities of the quinoline scaffold.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a quinoline core substituted at the 4-position with a methylaminomethyl group.

-

IUPAC Name: N-methyl-1-(quinolin-4-yl)methanamine[1]

-

Synonym: N-methyl-N-(4-quinolinylmethyl)amine[1]

-

CAS Number: 157610-83-8[1]

-

Molecular Formula: C₁₁H₁₂N₂[1]

-

Molecular Weight: 172.23 g/mol [1]

-

Chemical Structure:

(Note: This is a simplified string representation. A 2D chemical structure diagram is recommended for formal documentation.)

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-methyl-1-(quinolin-4-yl)methanamine |

| CAS Number | 157610-83-8 |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 |

| InChI | InChI=1S/C11H12N2/c1-12-8-9-6-7-13-11-5-3-2-4-10(9)11/h2-7,12H,8H2,1H3 |

| InChIKey | WGGQONRIUNAXSX-UHFFFAOYSA-N |

| Canonical SMILES | CNCc1cncc2ccccc12 |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Not specified; likely a liquid or solid | General Observation |

| Purity | ≥95% | Commercial Supplier[1] |

| Storage Temperature | Ambient | Commercial Supplier[1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible scientific journals. However, a common method for the synthesis of 4-aminoquinoline derivatives involves the nucleophilic substitution of a 4-chloroquinoline precursor. Below is a representative protocol based on general synthetic methods for analogous compounds.

Representative Synthesis of 4-Aminoquinoline Derivatives

This protocol describes a general two-step process: the synthesis of a 4-chloroquinoline intermediate, followed by nucleophilic substitution with the desired amine.

Step 1: Synthesis of 4-Chloroquinoline (A Representative Precursor)

A common method for the synthesis of quinolin-4-ones, which can be converted to 4-chloroquinolines, is the Camps cyclization.

-

Reaction: o-Acylaminoacetophenone is cyclized in the presence of a base to form a 2,4-disubstituted quinolin-4-one.

-

Reagents and Conditions:

-

o-Aminoacetophenone

-

An acylating agent (e.g., acetic anhydride)

-

A base (e.g., sodium hydroxide)

-

Solvent (e.g., ethanol)

-

The resulting quinolin-4-one is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 4-chloroquinoline.

-

Step 2: Synthesis of N-methyl-1-(quinolin-4-yl)methanamine

-

Reaction: Nucleophilic aromatic substitution of 4-chloroquinoline with methylamine.

-

Materials:

-

4-(Chloromethyl)quinoline hydrochloride (or a similar reactive precursor)

-

Methylamine (solution in THF or ethanol)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

-

Procedure:

-

To a solution of 4-(chloromethyl)quinoline hydrochloride in the chosen anhydrous solvent, add the non-nucleophilic base at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of methylamine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Spectroscopic Data (Representative)

Specific spectroscopic data for this compound is not publicly available. The following tables provide an example of the expected data based on the analysis of similar quinoline derivatives.

Table 3: Representative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.8 - 8.0 | m | Aromatic protons of the quinoline ring |

| ~7.8 - 7.4 | m | Aromatic protons of the quinoline ring |

| ~4.0 | s | -CH₂- (methylene protons) |

| ~2.5 | s | -NH-CH₃ (methyl protons) |

| ~1.5 | br s | -NH - (amine proton) |

Table 4: Representative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 120 | Aromatic carbons of the quinoline ring |

| ~55 | -C H₂- (methylene carbon) |

| ~35 | -NH-C H₃ (methyl carbon) |

Table 5: Representative Mass Spectrometry Data

| m/z | Ion |

| ~173.1 | [M+H]⁺ |

| ~157.1 | [M-CH₃]⁺ |

Biological Activity and Potential Applications

While there is no specific biological data for this compound in the public domain, the quinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of quinoline have demonstrated a wide range of pharmacological activities, including:

-

Anticancer Activity: Many quinoline derivatives have been investigated for their potential as anticancer agents, with some showing efficacy against various cancer cell lines.[2][3][4][5][6]

-

Antiviral Activity: The quinoline nucleus is a component of some antiviral drugs, and research into new quinoline-based antiviral agents is ongoing.[7][8][9][10]

-

Antifungal and Antibacterial Activity: Quinolines are known for their antimicrobial properties, and new derivatives are continually being explored to combat drug-resistant pathogens.[11][12][13][14]

Given these precedents, this compound could be a valuable intermediate for the synthesis of novel therapeutic agents in these areas. Further research is required to determine its specific biological profile.

Visualizations

As detailed experimental workflows and signaling pathways for this compound are not available, the following diagrams represent generalized processes for the synthesis and characterization of such a compound.

Caption: Generalized workflow for the synthesis of this compound.

Caption: General workflow for the analytical characterization of a synthesized compound.

Conclusion

This compound is a structurally defined chemical compound with potential applications in medicinal chemistry and drug discovery, owing to the established biological significance of the quinoline scaffold. This technical guide has provided its key identifiers and structure. Due to a lack of specific experimental data in the public domain, representative protocols and expected spectroscopic data have been presented to serve as a foundational resource for researchers. Further empirical studies are necessary to fully elucidate the physicochemical properties, bioactivity, and potential therapeutic applications of this particular molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antiviral Studies of Novel N-Sulphonamidomethyl piperazinyl Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. #Nitrosocarbonyls 1: antiviral activity of N-(4-hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide against the influenza A virus H1N1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs [mdpi.com]

Spectroscopic Data Analysis of Quinoline Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and analysis of quinoline compounds. Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science. Accurate spectroscopic analysis is fundamental to understanding their structure-activity relationships and advancing drug discovery and development. This document details the principles, data interpretation, and experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the context of quinoline chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural characterization of quinoline derivatives in solution. Both ¹H and ¹³C NMR provide detailed insights into the molecular framework, substitution patterns, and electronic environments of the nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of a quinoline derivative offers a wealth of information through its chemical shifts (δ), coupling constants (J), and signal multiplicities. Protons on the quinoline ring typically resonate in the aromatic region (δ 7.0–9.0 ppm). The nitrogen atom's electron-withdrawing nature significantly deshields adjacent protons, particularly H2, which often appears as the most downfield signal.[1] The H8 proton can also be deshielded due to the peri-effect of the nitrogen lone pair.[1] Substituents on the quinoline ring induce predictable shifts in the positions of neighboring protons, aiding in the determination of their location.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Unsubstituted Quinoline in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~8.90 | dd | ³J₂₃ = 4.2, ⁴J₂₄ = 1.7 |

| H-3 | ~7.38 | dd | ³J₃₂ = 4.2, ³J₃₄ = 8.2 |

| H-4 | ~8.12 | dd | ³J₄₃ = 8.2, ⁴J₄₂ = 1.7 |

| H-5 | ~7.75 | d | ³J₅₆ = 8.4 |

| H-6 | ~7.52 | t | ³J₆₅ = 8.4, ³J₆₇ = 7.5 |

| H-7 | ~7.65 | t | ³J₇₆ = 7.5, ³J₇₈ = 8.2 |

| H-8 | ~8.10 | d | ³J₈₇ = 8.2 |

Data compiled from various sources.[1][2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms within the quinoline scaffold. The carbons of the pyridine ring are generally found at a lower field (higher ppm) compared to those of the benzene ring due to the influence of the nitrogen atom. Substituent effects on ¹³C chemical shifts are well-documented and serve as a reliable tool for confirming substitution patterns.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Unsubstituted Quinoline in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~150.2 |

| C-3 | ~121.1 |

| C-4 | ~136.0 |

| C-4a | ~128.2 |

| C-5 | ~129.5 |

| C-6 | ~126.6 |

| C-7 | ~127.7 |

| C-8 | ~129.4 |

| C-8a | ~148.3 |

Data compiled from various sources.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of quinoline compounds. Furthermore, the fragmentation patterns observed provide valuable structural information. Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for the analysis of these compounds.

A characteristic fragmentation pathway for the quinoline ring is the loss of hydrogen cyanide (HCN, 27 Da).[5] The nature and position of substituents significantly influence the fragmentation cascade.

Table 3: Common Mass Spectral Fragmentation Patterns of Substituted Quinolines

| Substituent Type | Position | Common Fragmentation Pathways | Key Fragment Ions |

| Hydroxy (-OH) | Any | Loss of CO, then HCN | [M-CO]⁺˙, [M-CO-HCN]⁺˙ |

| Methoxy (-OCH₃) | Any | Loss of CH₃˙, then CO | [M-CH₃]⁺, [M-CH₃-CO]⁺ |

| Carboxylic Acid (-COOH) | 4-position | Loss of ˙COOH, then HCN | [M-COOH]⁺, [M-COOH-HCN]⁺ |

| Amino (-NH₂) | Any | Loss of HCN from the ring | [M-HCN]⁺˙ |

| Alkyl | Any | Benzylic cleavage, McLafferty rearrangement | Varies with alkyl chain |

Data compiled from multiple sources.[5][6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule. The characteristic absorptions in the infrared spectrum can confirm the presence of specific substituents on the quinoline core.

Table 4: Characteristic FTIR Absorption Bands for Substituted Quinoline Derivatives

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |

| C-N (in ring) | Stretch | 1350 - 1250 | Medium |

| O-H (Alcohol/Phenol) | Stretch (H-bonded) | 3550 - 3200 | Strong, Broad |

| C=O (Carboxylic Acid) | Stretch | 1725 - 1700 | Strong |

| C=O (Ester) | Stretch | 1750 - 1735 | Strong |

| C=O (Ketone) | Stretch | 1725 - 1705 | Strong |

| N-H (Amine) | Stretch | 3500 - 3300 | Medium |

| C≡N (Nitrile) | Stretch | 2260 - 2220 | Medium |

| NO₂ (Nitro) | Asymmetric Stretch | 1570 - 1490 | Strong |

| Symmetric Stretch | 1390 - 1300 | Strong |

Data compiled from various sources.[8][9][10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system exhibits characteristic π → π* transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the substitution pattern and the polarity of the solvent (solvatochromism).[11][12]

Table 5: Approximate UV-Vis Absorption Maxima (λmax) for Substituted Quinolines in Ethanol

| Substituent | Position | Approximate λmax (nm) |

| Unsubstituted | - | ~225, ~275, ~310 |

| -NH₂ | 4 | ~375 |

| -NO₂ | 4 | ~335 |

| -OH | 8 | ~240, ~310 |

| -OCH₃ | 6 | ~250, ~290, ~340 |

Data compiled from multiple sources.[11][12][13]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the quinoline compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and label it appropriately.

Data Acquisition (¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 (increase for dilute samples).

Data Acquisition (¹³C NMR):

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or higher, depending on concentration.

Mass Spectrometry (LC-MS/MS)

Sample Preparation:

-

Prepare a stock solution of the quinoline compound in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

LC-MS/MS System Setup:

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5-95% B over several minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

MS Scan Range: m/z 100-1000.

-

Collision Energy: Optimized for the specific compound to induce fragmentation for MS/MS analysis.

FTIR Spectroscopy (ATR Method for Solids)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid quinoline compound directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after analysis.

UV-Vis Spectroscopy

-

Prepare a stock solution of the quinoline compound in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Use a quartz cuvette with a 1 cm path length.

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the diluted sample solution.

-

Record the baseline with the solvent-filled cuvette in the beam path.

-

Measure the absorbance of the sample solution over a wavelength range of approximately 200-600 nm.

Signaling Pathways and Experimental Workflows

The biological activity of many quinoline compounds is attributed to their interaction with key cellular signaling pathways. Understanding these pathways is crucial for drug development.

Caption: A generalized experimental workflow for the synthesis, spectroscopic characterization, and biological evaluation of quinoline compounds.

Many quinoline-based anticancer agents target receptor tyrosine kinases and their downstream signaling cascades, such as the PI3K/Akt/mTOR, EGFR, and VEGFR pathways.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based inhibitors.

References

- 1. IR Absorption Table [webspectra.chem.ucla.edu]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. chempap.org [chempap.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. repositorio.unesp.br [repositorio.unesp.br]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Solubility and Stability of N-methyl-1-quinolin-4-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available experimental data for N-methyl-1-quinolin-4-ylmethanamine could be located. The following guide is based on established principles for compounds with similar structures (4-aminoquinolines, N-methylamines) and provides a framework for the assessment of its solubility and stability. The quantitative data presented is hypothetical and for illustrative purposes only.

Introduction

This compound is a small molecule featuring a quinoline core, a structure of significant interest in medicinal chemistry. Quinoline derivatives, such as chloroquine and amodiaquine, have established roles as antimalarial agents.[1][2] The 4-aminoquinoline scaffold is recognized for its ability to accumulate in the acidic food vacuole of the malaria parasite.[2][3] The physicochemical properties of any new derivative, particularly solubility and stability, are critical parameters that influence its journey through drug discovery and development, impacting everything from bioassay performance to formulation and in vivo absorption.[4]

This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability of this compound. It includes standardized experimental protocols, hypothetical data for illustrative purposes, and workflow diagrams to guide the research process.

Hypothetical Physicochemical Data

The following tables summarize hypothetical, yet plausible, solubility and stability data for this compound.

Solubility Data

Table 1: Hypothetical Solubility of this compound

| Solubility Type | Medium | Temperature (°C) | Solubility (µg/mL) | Method |

| Thermodynamic | pH 1.2 (0.1N HCl) | 37 | > 1000 | Shake-Flask |

| Thermodynamic | pH 4.5 (Acetate Buffer) | 37 | 450 | Shake-Flask |

| Thermodynamic | pH 6.8 (Phosphate Buffer) | 37 | 85 | Shake-Flask |

| Thermodynamic | pH 7.4 (Phosphate Buffer) | 37 | 55 | Shake-Flask |

| Kinetic | pH 7.4 (PBS) | 25 | 70 | Nephelometry |

| Thermodynamic | Water | 25 | 60 | Shake-Flask |

| Thermodynamic | DMSO | 25 | > 25,000 | Shake-Flask |

| Thermodynamic | Ethanol | 25 | 1,200 | Shake-Flask |

Rationale for Hypothetical Data: The basic nitrogen on the quinoline ring and the secondary amine suggest that the compound will be more soluble in acidic pH due to salt formation. Solubility is expected to decrease as the pH approaches the compound's pKa and it becomes less ionized. A common solubility criterion for drug discovery compounds is greater than 60 µg/mL.[4]

Stability Data

Table 2: Hypothetical Stability of this compound under Forced Degradation

| Stress Condition | Time | % Assay Remaining | Major Degradants Formed |

| 0.1 M HCl (reflux) | 24 h | 88.5 | D1 (Hydrolysis Product) |

| 0.1 M NaOH (reflux) | 24 h | 92.1 | D2 (Oxidation Product) |

| 5% H₂O₂ (RT) | 24 h | 85.3 | D2 (Oxidation Product), D3 |

| Thermal (80°C, solid) | 7 days | 98.9 | Minor, unspecified |

| Photostability (ICH Q1B) | 7 days | 96.5 | Minor, unspecified |

Rationale for Hypothetical Data: Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[5][6] A degradation level of 10-15% is often considered adequate for validating a chromatographic purity assay.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate assessment of solubility and stability.

Thermodynamic (Equilibrium) Solubility Determination

This method measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[8]

Protocol: Shake-Flask Method [9]

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, 7.4) or solvent.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium, typically 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Centrifuge the samples to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw a sample from the supernatant. It is critical to avoid disturbing the solid material.

-

Filtration: Filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove any fine particulates. Adsorption to the filter should be assessed.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]

-

Analysis: Compare the peak area of the sample to a standard curve prepared from known concentrations of the compound to determine the solubility in µg/mL or mg/mL.

Kinetic Solubility Determination

Kinetic solubility testing is a higher-throughput method that measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[4][8]

Protocol: Nephelometric Assay [11]

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution.

-

Precipitation: Transfer a small, fixed volume from the DMSO plate to a corresponding plate containing the aqueous buffer of interest (e.g., PBS pH 7.4). This rapid solvent shift induces precipitation for concentrations above the kinetic solubility limit.

-

Measurement: After a short incubation period (e.g., 1-2 hours), measure the turbidity of each well using a laser nephelometer, which detects light scattering from suspended particles.[10][11]

-

Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

Stability Study (Forced Degradation)

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[7][12][13] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

Protocol: Forced Degradation Study [6]

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in various stress media. Also, expose the solid compound to stress conditions.

-

Stress Conditions:

-

Acid Hydrolysis: Reflux the solution in 0.1 M HCl for a specified time (e.g., 24 hours).

-

Base Hydrolysis: Reflux the solution in 0.1 M NaOH for a specified time.

-

Oxidation: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3-5% H₂O₂) at room temperature.

-

Thermal Stress: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a set period (e.g., 7 days).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Analysis: At designated time points, withdraw samples. If necessary, neutralize the acidic and basic samples.

-

Quantification: Analyze all samples by a stability-indicating HPLC method. This method must be able to separate the intact drug from all process impurities and degradation products.

-

Data Evaluation: Calculate the percentage of the remaining API. Characterize any significant degradation products using techniques like LC-MS/MS to elucidate their structures and understand the degradation pathways.

Visualizations: Workflows and Pathways

Experimental Workflows

Caption: Thermodynamic Solubility Workflow.

Caption: Forced Degradation Study Workflow.

Hypothetical Signaling Pathway

Quinoline derivatives have been investigated as inhibitors of various protein kinases. The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for such compounds.

Caption: Hypothetical Inhibition of RTK Signaling.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of early-stage drug development. For this compound, a thorough understanding of its pH-dependent solubility will be critical for predicting its absorption and guiding formulation strategies. Forced degradation studies are indispensable for developing robust analytical methods and for identifying potential liabilities in the molecular structure that could impact its shelf-life and safety profile. The protocols and frameworks provided in this guide offer a standardized approach to generating the crucial data needed to advance this, or any similar compound, through the development pipeline.

References

- 1. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility Test | AxisPharm [axispharm.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. biopharminternational.com [biopharminternational.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. rheolution.com [rheolution.com]

- 12. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 13. researchgate.net [researchgate.net]

The Architecture of Innovation: A Technical Guide to the Synthesis and Characterization of Novel Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, stands as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2][3] This enduring relevance fuels the continuous exploration of novel synthetic routes and the meticulous characterization of new analogues to unlock their full therapeutic potential. This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel quinoline derivatives, tailored for researchers, scientists, and drug development professionals.

I. Synthesis of the Quinoline Core: Classical and Modern Approaches

The construction of the quinoline ring system can be achieved through a variety of synthetic methodologies, ranging from venerable named reactions to modern, more efficient protocols. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Several classical methods for quinoline synthesis remain widely used due to their reliability and the accessibility of precursors.[4][5] These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their equivalents, followed by cyclization and oxidation.

The Skraup Synthesis: This is one of the oldest and most direct methods, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[6][7] The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.[7]

The Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to react with anilines.[8][9]

The Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester) in the presence of a base or acid catalyst.[10]

The Combes Synthesis: In this reaction, an aniline is condensed with a β-diketone in the presence of an acid catalyst to form a 2,4-disubstituted quinoline.[6]

Modern Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of more efficient and versatile methods for quinoline synthesis. These often employ metal catalysts or greener reaction conditions.[11][12]

Transition Metal-Catalyzed C-H Activation: This approach involves the direct functionalization of C-H bonds, offering a more atom-economical route to substituted quinolines.[11][13] For instance, copper and ruthenium catalysts have been effectively used in the annulation of enaminones with anthranils.[11]

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in classical quinoline syntheses.[4] This method is considered more environmentally friendly as it often requires less solvent.[4]

Ultrasound-Promoted Synthesis: Sonication provides an alternative energy source that can accelerate reaction rates and enhance yields in quinoline synthesis.[10][12]

II. Characterization of Novel Quinoline Derivatives

The unambiguous structural elucidation and purity assessment of newly synthesized quinoline derivatives are paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the molecular structure.[14] The chemical shifts and coupling constants of the protons on the quinoline ring provide detailed information about the substitution pattern.[15]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[14] Fragmentation patterns can also provide structural clues.[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as C=O, N-H, and C-N bonds.[16]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the conjugated quinoline system.[14]

Crystallographic Techniques

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, confirming connectivity and stereochemistry.[17][18][19]

III. Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data for representative novel quinoline derivatives, facilitating comparison of their biological activities.

Table 1: Antibacterial Activity of Novel Quinoline Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Compound 1 | Staphylococcus aureus | 3.12 | [20] |

| Compound 2 | Escherichia coli | 6.25 | [21] |

| Compound 3 | Pseudomonas aeruginosa | 12.5 | [20] |

| Compound 4 | Bacillus subtilis | 18 | [22] |

| Compound 5 | Klebsiella pneumoniae | 19 | [22] |

| Compound 6 | Staphylococcus aureus | 17 | [22] |

Table 2: Anticancer Activity of Novel Quinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 47 | MDA-MB-231 (Breast) | 17.72 | [23] |

| Compound 47 | MCF-7 (Breast) | 13.22 | [23] |

| Compound 48 | MDA-MB-231 (Breast) | 5.30 | [23] |

| Compound 48 | MCF-7 (Breast) | 6.77 | [23] |

| Compound 49 | IGROV-1 (Ovarian) | 0.19 | [23] |

Table 3: Antimalarial Activity of Novel Quinoline Derivatives

| Compound | Plasmodium falciparum Strain | IC₅₀ (µM) | Reference |

| Derivative 1a (diethylamine side chain) | - | 2.2 | [23] |

| Derivative with dimethylamino group | - | 1.2 | [23] |

| Derivative with primary amino group | - | 3.3 | [23] |

| Ethyl-substituted analogue | - | 1.8 | [23] |

IV. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for the synthesis and characterization of novel quinoline derivatives.

General Protocol for Skraup Synthesis of a Substituted Quinoline

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: To the flask, add the substituted aniline (1.0 eq.), glycerol (3.0 eq.), and a suitable oxidizing agent such as nitrobenzene (1.2 eq.).

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid (2.5 eq.) to the reaction mixture with constant stirring. An exothermic reaction will occur.

-

Heating: Heat the reaction mixture to 120-130 °C for 4-6 hours.

-

Work-up: After cooling to room temperature, pour the mixture onto ice and neutralize with a concentrated sodium hydroxide solution until the solution is alkaline.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for ¹H NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified quinoline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Report chemical shifts in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

V. Visualizing Molecular Pathways and Workflows

Diagrams are powerful tools for illustrating complex relationships. The following sections provide Graphviz (DOT language) scripts for generating diagrams of a general experimental workflow and a representative signaling pathway.

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis, characterization, and biological evaluation of novel quinoline derivatives.

Signaling Pathway Inhibition by a Quinoline Derivative

Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway.[23]

Caption: Inhibition of the PI3K/AKT signaling pathway by a novel quinoline derivative.